3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide
Description
This spirocyclic compound features a 4,5-membered fused ring system with four nitrogen atoms, a phenyl substituent at position 2, and a carboxamide group at position 7. The spiro architecture confers conformational rigidity, which may enhance target binding specificity.
Properties
IUPAC Name |
3-oxo-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-11(19)17-8-6-13(7-9-17)15-12(20)18(16-13)10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H2,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXIUGCHGEXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature settings, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized pharmacological properties:
Key Observations:
- Substituent Effects: The phenyl group at C2 may enhance π-π stacking in hydrophobic binding pockets, whereas the C8 carboxamide improves solubility relative to methyl or Boc-protected analogs .
- Conformational Rigidity: Spiro systems enforce non-planar conformations, with puckering coordinates (as defined by Cremer and Pople) influencing enzyme binding. The tetraaza system may adopt distinct puckering modes compared to oxa-aza variants, altering target interactions .
Pharmacological and Physicochemical Properties
- FAAH Inhibition: The 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives () exhibit nanomolar IC50 values against FAAH, attributed to the amide’s interaction with the enzyme’s catalytic serine. The tetraaza compound’s oxo group may mimic carbonyl interactions, but steric effects from the phenyl group could alter potency .
- Solubility and Stability: The carboxamide group enhances aqueous solubility compared to methyl or Boc-protected analogs. However, the phenyl group increases lipophilicity, which may affect blood-brain barrier penetration .
- Safety Profile: Triaza and tetraaza spiro compounds (e.g., ) require stringent handling due to reactivity with oxidizers. The target compound’s multiple nitrogen atoms may necessitate similar precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
